Dasabuvir

Description

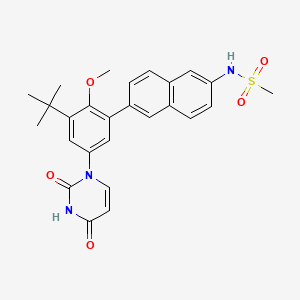

Structure

3D Structure

Propriétés

IUPAC Name |

N-[6-[3-tert-butyl-5-(2,4-dioxopyrimidin-1-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H27N3O5S/c1-26(2,3)22-15-20(29-11-10-23(30)27-25(29)31)14-21(24(22)34-4)18-7-6-17-13-19(28-35(5,32)33)9-8-16(17)12-18/h6-15,28H,1-5H3,(H,27,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBRBXGKOEOGLOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)NS(=O)(=O)C)N4C=CC(=O)NC4=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H27N3O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301025953 | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

493.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1132935-63-7 | |

| Record name | Dasabuvir | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1132935-63-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dasabuvir [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1132935637 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dasabuvir | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB09183 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Dasabuvir | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301025953 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | DASABUVIR | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DE54EQW8T1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dasabuvir's Mechanism of Action on NS5B Polymerase: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir is a potent and selective non-nucleoside inhibitor (NNI) of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. It exerts its antiviral effect through an allosteric mechanism, binding to a distinct site on the enzyme known as the palm I domain. This binding event induces a conformational change in the NS5B polymerase, rendering it incapable of initiating RNA synthesis, a critical step in viral replication. This document provides a comprehensive technical overview of this compound's mechanism of action, supported by quantitative data, detailed experimental methodologies, and visual representations of the key molecular interactions and experimental workflows.

Core Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound is not a competitive inhibitor of the enzyme's active site; instead, it binds to an allosteric pocket within the palm I domain of the NS5B polymerase.[1] This binding is highly specific to HCV genotype 1 polymerases. The interaction induces a conformational change that ultimately prevents the elongation of the viral RNA genome.[2][3][4] This allosteric inhibition is believed to block the initiation steps of RNA chain synthesis.

The binding of this compound stabilizes a β-hairpin loop in the thumb domain, which in turn keeps the polymerase in an auto-inhibitory conformation.[5] In silico modeling studies, utilizing NS5B polymerase structures such as PDB ID: 4MKB, have elucidated the specific molecular interactions.[6][7] These models predict that this compound forms hydrogen bonds with residues such as S288, N291, D318, I447, and Y448.[6][8] The binding pocket is further constituted by residues at positions 316, 414, 448, 553, and 556, which are also key sites for resistance-associated substitutions.[6][8]

Visualization of the Proposed Binding Mechanism

The following diagram illustrates the proposed binding of this compound to the NS5B polymerase and the subsequent inhibition of RNA synthesis.

Quantitative Data

In Vitro Inhibitory Activity

This compound demonstrates potent inhibitory activity against HCV genotype 1a and 1b in both enzymatic and cell-based replicon assays.[9][10]

| Assay Type | HCV Genotype/Strain | IC50 / EC50 (nM) | Condition |

| Polymerase Enzymatic Assay (IC50) | Genotype 1a/1b (clinical isolates) | 2.2 - 10.7 | - |

| HCV Subgenomic Replicon (EC50) | Genotype 1a (H77) | 7.7 ± 3.8 | 0% human plasma |

| HCV Subgenomic Replicon (EC50) | Genotype 1b (Con1) | 1.8 ± 0.98 | 0% human plasma |

| HCV Subgenomic Replicon (EC50) | Genotype 1a (H77) | 99 ± 13 | 40% human plasma |

| HCV Subgenomic Replicon (EC50) | Genotype 1b (Con1) | 21 ± 10 | 40% human plasma |

| HCV Subgenomic Replicon (EC50) | Genotype 1a (clinical isolates) | 0.15 - 8.57 | - |

Table 1: In Vitro Inhibitory Activity of this compound against HCV Genotype 1. [9][10]

Pharmacokinetic Properties

This compound exhibits linear pharmacokinetics with a terminal half-life that supports twice-daily dosing.[2]

| Parameter | Value | Note |

| Terminal Half-life | ~5-8 hours | [2] |

| Metabolism | Primarily by CYP2C8, minor contribution from CYP3A | [2][3] |

| Absorption | Enhanced with food | [3] |

| Protein Binding | Highly protein-bound (>99%) | [3] |

Table 2: Key Pharmacokinetic Parameters of this compound.

Resistance Profile

Resistance to this compound is primarily associated with amino acid substitutions in the palm I binding site of the NS5B polymerase.[9][10]

| Genotype | Key Resistance-Associated Substitutions (RASs) |

| Genotype 1a | C316Y, S556G |

| Genotype 1b | C316Y, M414T |

Table 3: Predominant this compound Resistance-Associated Substitutions. [6][7]

Other identified RASs include Y448C, Y448H, and S556G.[10] Notably, this compound retains full activity against replicons with resistance variants to other classes of polymerase inhibitors, such as the S282T variant (a nucleoside inhibitor resistance mutation).[10]

Visualization of Resistance Development Workflow

The following diagram outlines a typical experimental workflow for identifying this compound resistance mutations.

Experimental Protocols

HCV NS5B RNA-Dependent RNA Polymerase (RdRp) Inhibition Assay

This biochemical assay measures the direct inhibitory effect of this compound on the enzymatic activity of purified recombinant NS5B polymerase.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound.

Materials:

-

Purified recombinant HCV NS5B protein (e.g., from genotype 1b).

-

RNA template (e.g., poly(A)).

-

RNA primer (e.g., oligo(U)).

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP).

-

Radiolabeled rNTP (e.g., [α-³²P]UTP or [³H]UTP).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA).

-

This compound dissolved in DMSO.

-

Scintillation counter or phosphorimager.

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a reaction plate, combine the assay buffer, NS5B enzyme, RNA template, and primer.

-

Add the diluted this compound or DMSO (vehicle control) to the respective wells and pre-incubate for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

-

Initiate the polymerase reaction by adding the rNTP mix containing the radiolabeled nucleotide.

-

Incubate the reaction at the optimal temperature for the enzyme (e.g., 30°C) for a specific duration (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction products onto a filter membrane (e.g., DE81) and wash to remove unincorporated radiolabeled nucleotides.

-

Quantify the incorporated radioactivity on the filter using a scintillation counter or phosphorimager.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

HCV Replicon Cell-Based Assay

This assay measures the inhibitory effect of this compound on HCV RNA replication within a cellular context.

Objective: To determine the 50% effective concentration (EC50) of this compound.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1a or 1b) that expresses a reporter gene (e.g., luciferase) or a selectable marker (e.g., neomycin phosphotransferase).

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.

-

This compound dissolved in DMSO.

-

Luciferase assay reagent or G418 for selection.

-

Luminometer or equipment for colony counting.

Procedure:

-

Seed the HCV replicon cells in 96-well plates and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the various concentrations of this compound or DMSO (vehicle control).

-

Incubate the cells for a specified period (e.g., 48-72 hours).

-

For luciferase-based replicons, lyse the cells and measure luciferase activity using a luminometer.

-

For selectable marker-based replicons (for resistance selection), culture the cells in the presence of G418 and the inhibitor, and monitor for the emergence of resistant colonies over several weeks.[11]

-

Calculate the percent inhibition of replication (based on luciferase activity) for each this compound concentration relative to the vehicle control and determine the EC50 value using non-linear regression analysis.

Conclusion

This compound is a highly effective, direct-acting antiviral agent that targets the HCV NS5B polymerase through a specific allosteric inhibition mechanism. Its binding to the palm I domain induces a conformational change that prevents the initiation of viral RNA synthesis, thereby halting viral replication. While potent against HCV genotype 1, its efficacy can be compromised by the emergence of resistance-associated substitutions within its binding site. The in-depth understanding of its mechanism of action, supported by quantitative data and detailed experimental protocols, is crucial for the continued development of novel antiviral strategies and the effective clinical management of chronic hepatitis C.

References

- 1. This compound: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Clinical Pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. youtube.com [youtube.com]

- 4. This compound | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. Baseline this compound resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. In Vitro Activity and Resistance Profile of this compound, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 10. In vitro activity and resistance profile of this compound, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | HCV Replicon Systems: Workhorses of Drug Discovery and Resistance [frontiersin.org]

The Genesis of a Direct-Acting Antiviral: A Technical Guide to the Discovery and Synthesis of Dasabuvir (ABT-333)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the discovery, mechanism of action, and synthesis of Dasabuvir (ABT-333), a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound emerged from a dedicated drug discovery program as a key component of combination therapies that have revolutionized the treatment of chronic HCV infection, offering high cure rates for patients with genotype 1. This document details the pivotal experimental protocols used in its characterization, presents a comprehensive summary of its clinical efficacy through structured data tables, and illustrates its mechanism and discovery workflow through detailed diagrams. The innovative synthetic strategies that enabled its large-scale production, featuring novel metal-catalyzed coupling reactions, are also thoroughly examined.

Introduction: The Dawn of Direct-Acting Antivirals

The treatment of chronic hepatitis C virus (HCV) infection has undergone a paradigm shift with the advent of direct-acting antiviral (DAA) agents.[1] These therapies target specific viral proteins essential for the replication of HCV, a single-stranded RNA virus.[2] A key enzyme in the HCV life cycle is the non-structural protein 5B (NS5B), an RNA-dependent RNA polymerase responsible for replicating the viral genome.[3][4] this compound (formerly ABT-333) was developed as a non-nucleoside inhibitor (NNI) of the NS5B polymerase, representing a significant advancement in the fight against HCV.[5]

Discovery and Mechanism of Action

This compound was identified through a high-throughput screening campaign and subsequent medicinal chemistry optimization.[6] It is a highly potent and selective inhibitor of the HCV NS5B polymerase for genotype 1.[3]

Mechanism of Action: Allosteric Inhibition of NS5B Polymerase

This compound is classified as a non-nucleoside inhibitor that binds to a distinct allosteric site on the palm domain of the NS5B polymerase.[7] This binding induces a conformational change in the enzyme, rendering it unable to accommodate the RNA template and thereby inhibiting the initiation of RNA synthesis.[3][8] This allosteric mechanism of action is distinct from that of nucleoside/nucleotide analogue inhibitors, which act as chain terminators.[4] The binding site for this compound is not highly conserved across different HCV genotypes, which accounts for its specific activity against genotype 1.[3]

In Vitro Efficacy and Potency

The antiviral activity of this compound was characterized using biochemical and cell-based assays.

Quantitative In Vitro Activity of this compound

| Assay Type | HCV Genotype/Strain | Metric | Value (nM) | Reference |

| Polymerase Enzymatic Assay | Genotype 1a (H77) | IC₅₀ | 10.7 | [5] |

| Genotype 1b (Con1) | IC₅₀ | 2.2 | [5] | |

| HCV Replicon Assay | Genotype 1a (H77) | EC₅₀ | 7.7 | [5] |

| Genotype 1b (Con1) | EC₅₀ | 1.8 | [5] | |

| Genotype 1a (H77) in 40% human plasma | EC₅₀ | 99 | [5] | |

| Genotype 1b (Con1) in 40% human plasma | EC₅₀ | 21 | [5] |

Clinical Efficacy

This compound is a component of the Viekira Pak® regimen, which also includes ombitasvir, paritaprevir, and ritonavir. Clinical trials have demonstrated high rates of sustained virologic response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12), in patients with HCV genotype 1 infection.

Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials

| Trial | Patient Population | HCV Genotype | Treatment Regimen | SVR12 Rate (%) | Reference |

| TURQUOISE-II | Treatment-naïve & experienced with compensated cirrhosis | 1a | 3D + RBV (12 weeks) | 88.6 | [9] |

| 3D + RBV (24 weeks) | 94.0 | [9] | |||

| 1b | 3D + RBV (12 weeks) | 100 | [10] | ||

| 3D + RBV (24 weeks) | 98.5 | [10] | |||

| SAPPHIRE-I | Treatment-naïve, non-cirrhotic | 1a | 3D + RBV (12 weeks) | 95.3 | [10] |

| 1b | 3D + RBV (12 weeks) | 98.0 | [10] | ||

| PEARL-III | Treatment-naïve, non-cirrhotic | 1b | 3D (12 weeks) | 99.0 | [11] |

| 3D + RBV (12 weeks) | 99.5 | [11] | |||

| PEARL-IV | Treatment-naïve, non-cirrhotic | 1a | 3D (12 weeks) | 90.2 | [11] |

| 3D + RBV (12 weeks) | 97.0 | [11] |

3D refers to the combination of ombitasvir/paritaprevir/ritonavir and this compound. RBV stands for ribavirin.

Experimental Protocols

HCV NS5B Polymerase Enzymatic Inhibition Assay

This assay quantifies the ability of a compound to inhibit the RNA synthesis activity of purified recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Compound Incubation: Purified recombinant HCV NS5B polymerase (genotype 1a or 1b) is pre-incubated with varying concentrations of this compound in an assay buffer for a specified period (e.g., 15 minutes at room temperature) to allow for compound binding.

-

Reaction Initiation: The enzymatic reaction is initiated by the addition of a reaction mixture containing a poly(A) template, an oligo(U) primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled nucleotide (e.g., [³H]UTP).

-

Reaction Incubation: The reaction is allowed to proceed for a defined time (e.g., 2 hours at 22°C).

-

Reaction Termination and Product Capture: The reaction is stopped by the addition of a solution containing EDTA. The newly synthesized radiolabeled RNA is then captured on a filter plate.

-

Quantification: The amount of incorporated radiolabeled nucleotide is quantified using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the polymerase activity (IC₅₀) is calculated from the dose-response curve.

HCV Replicon Cell Culture Assay

This cell-based assay measures the ability of a compound to inhibit HCV RNA replication within human hepatoma cells (Huh-7) that harbor a subgenomic HCV replicon.

Methodology:

-

Cell Seeding: Huh-7 cells containing a subgenomic HCV replicon (genotype 1a or 1b), which often includes a reporter gene like luciferase, are seeded into 96-well plates.

-

Compound Treatment: The cells are treated with serial dilutions of this compound.

-

Incubation: The plates are incubated for a period of 48 to 72 hours to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication: The level of HCV RNA replication is determined by measuring the reporter gene activity (e.g., luciferase) or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The concentration of this compound that reduces HCV replication by 50% (EC₅₀) is determined from the dose-response curve. A parallel cytotoxicity assay is typically performed to assess the compound's effect on cell viability.

Synthesis of this compound

The commercial synthesis of this compound was enabled by the development of novel and efficient metal-catalyzed cross-coupling reactions. These innovations allowed for a convergent and scalable manufacturing process.[12]

Key Synthetic Steps and Protocols

The synthesis of this compound hinges on two pivotal metal-catalyzed reactions: a copper-catalyzed N-arylation of uracil and a palladium-catalyzed sulfonamidation.[12]

This step involves the coupling of uracil with a functionalized aryl iodide.

Protocol:

-

Reactants: Uracil, aryl iodide intermediate.

-

Catalyst system: Copper(I) iodide (CuI) and a picolinamide ligand.

-

Base: Potassium phosphate (K₃PO₄).

-

Solvent: Dimethyl sulfoxide (DMSO).

-

Procedure: A mixture of the aryl iodide, uracil, CuI, the picolinamide ligand, and K₃PO₄ in DMSO is heated under an inert atmosphere until the reaction is complete. The product is then isolated and purified.

This key convergent step couples the uracil-containing fragment with the naphthyl sulfonamide portion of the molecule.

Protocol:

-

Reactants: The uracil-aryl intermediate (as an aryl nonaflate) and the naphthyl sulfonamide.

-

Catalyst system: A palladium precursor (e.g., Pd₂(dba)₃) and a biaryl phosphine ligand (e.g., t-BuXPhos).

-

Base: Potassium phosphate (K₃PO₄).

-

Solvent: tert-Amyl alcohol.

-

Procedure: The aryl nonaflate, naphthyl sulfonamide, palladium catalyst, ligand, and base are combined in tert-amyl alcohol and heated under an inert atmosphere. Following reaction completion, the product, this compound, is isolated and purified.

Conclusion

This compound stands as a testament to the power of targeted drug discovery and process chemistry innovation. Its development as a potent allosteric inhibitor of the HCV NS5B polymerase has provided a crucial component for highly effective, interferon-free combination therapies against chronic hepatitis C. The successful large-scale synthesis of this compound, enabled by the pioneering use of novel copper- and palladium-catalyzed coupling reactions, underscores the critical role of synthetic chemistry in bringing life-saving medicines to patients. This technical guide provides a comprehensive overview of the scientific journey of this compound, from its initial discovery to its clinical application and sophisticated synthesis.

References

- 1. researchgate.net [researchgate.net]

- 2. Hepatitis C virus: virology and life cycle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 4. What are NS5B polymerase inhibitors and how do they work? [synapse.patsnap.com]

- 5. This compound (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Discovery and preclinical development of this compound for the treatment of hepatitis C infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Baseline this compound resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Biophysical Mode-of-Action and Selectivity Analysis of Allosteric Inhibitors of Hepatitis C Virus (HCV) Polymerase [mdpi.com]

- 9. healio.com [healio.com]

- 10. Paritaprevir/ritonavir-ombitasvir and this compound, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 11. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]

- 12. Discovery and Development of Metal-Catalyzed Coupling Reactions in the Synthesis of this compound, an HCV-Polymerase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of Dasabuvir: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the structure-activity relationship (SAR) studies of Dasabuvir (formerly ABT-333), a potent and selective non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B RNA-dependent RNA polymerase. This compound is a key component of combination therapies for chronic HCV infection, and understanding its SAR is crucial for the development of next-generation antiviral agents.

Introduction to this compound and its Mechanism of Action

This compound is an antiviral medication used in the treatment of chronic Hepatitis C.[1] It functions as a direct-acting antiviral (DAA) by specifically targeting and inhibiting the HCV NS5B polymerase, an enzyme essential for the replication of the viral RNA genome.[1][2] Unlike nucleoside inhibitors that compete with natural substrates at the enzyme's active site, this compound is a non-nucleoside inhibitor (NNI) that binds to an allosteric site on the polymerase.[3][4] This binding induces a conformational change in the enzyme, ultimately preventing RNA polymerization and halting viral replication.[4][5] Specifically, this compound binds to the palm I domain of the NS5B polymerase.[5][6]

The chemical structure of this compound is N-{6-[5-(2,4-Dioxo-3,4-dihydro-1(2H)-pyrimidinyl)-2-methoxy-3-(2-methyl-2-propanyl)phenyl]-2-naphthyl}methanesulfonamide.[1] Its development marked a significant advancement in the treatment of HCV, particularly for genotype 1.[1]

Quantitative Analysis of this compound's Antiviral Activity

The potency of this compound has been evaluated in various in vitro assays, including enzymatic and cell-based replicon systems. The following tables summarize the key quantitative data regarding its inhibitory activity.

Table 1: Enzymatic Inhibition of HCV NS5B Polymerase by this compound

| HCV Genotype/Strain | IC50 (nM) |

| Genotype 1a (recombinant) | 2.2 - 10.7 |

| Genotype 1b (recombinant) | 2.2 - 10.7 |

Data sourced from Kati et al., 2015.[7]

Table 2: Cell-Based HCV Replicon Inhibition by this compound

| HCV Genotype/Replicon | EC50 (nM) | EC50 in 40% Human Plasma (nM) |

| Genotype 1a (H77) | 7.7 | 99 |

| Genotype 1b (Con1) | 1.8 | 21 |

Data sourced from Kati et al., 2015 and MedChemExpress.[7][8]

These data highlight the potent intrinsic activity of this compound against HCV genotype 1. The shift in potency in the presence of human plasma is an important consideration in drug development, indicating the potential for protein binding to affect efficacy.

Core Structure-Activity Relationships of this compound

While a comprehensive public dataset of systematic analog modifications for this compound is limited, key structural features and their contributions to its activity can be inferred from its chemical structure and resistance profile. The core scaffold of this compound can be deconstructed into several key regions:

-

Pyrimidinone Moiety: This group is crucial for interacting with the NS5B polymerase. It is functionally related to uracil, a natural component of RNA.[4][5]

-

Substituted Phenyl Ring: The tert-butyl and methoxy groups on the central phenyl ring are likely important for optimizing hydrophobic and steric interactions within the binding pocket.

-

Naphthalene Group: This large, aromatic system contributes to the overall shape and lipophilicity of the molecule, likely engaging in pi-stacking or other non-covalent interactions with the enzyme.

-

Methanesulfonamide Linker: This group connects the naphthalene and phenyl rings and may be involved in hydrogen bonding or other polar interactions.

The overall three-dimensional arrangement of these components is critical for fitting into the allosteric palm I binding site of the NS5B polymerase.

Resistance Profile and its Implications for SAR

The emergence of drug resistance provides valuable insights into the SAR of this compound by identifying key amino acid residues involved in the drug-target interaction. Maintenance of replicon-containing cells in the presence of this compound has led to the selection of resistant clones with specific mutations in the NS5B polymerase.[7]

Table 3: Key Resistance-Associated Substitutions (RASs) for this compound

| Genotype | Amino Acid Substitution |

| 1a | C316Y, S556G |

| 1b | C316Y, M414T |

Data sourced from Akaberi et al., 2018.[6]

Other notable resistance mutations include Y448C/H and G554S.[7] These residues are located in the palm I binding site, and mutations at these positions likely disrupt the binding of this compound through steric hindrance or the loss of favorable interactions. This information is invaluable for the design of new inhibitors that can overcome existing resistance mechanisms.

Experimental Protocols

Detailed methodologies are essential for the accurate assessment of SAR. Below are summaries of the key experimental protocols used to evaluate this compound and its analogs.

HCV NS5B Polymerase Inhibition Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of the HCV NS5B polymerase.

Methodology:

-

Enzyme and Template Preparation: Recombinant HCV NS5B polymerase from the desired genotype is purified. A synthetic RNA template and primer are used to initiate RNA synthesis.

-

Reaction Mixture: The assay is typically performed in a reaction buffer containing the NS5B enzyme, the RNA template/primer, ribonucleotides (including a radiolabeled or fluorescently tagged nucleotide), and the test compound at various concentrations.

-

Incubation: The reaction is incubated at a controlled temperature to allow for RNA synthesis.

-

Quenching and Detection: The reaction is stopped, and the newly synthesized RNA is captured and quantified. The amount of incorporated labeled nucleotide is measured, which is inversely proportional to the inhibitory activity of the compound.

-

Data Analysis: The concentration of the compound that inhibits 50% of the enzymatic activity (IC50) is calculated from dose-response curves.

Cell-Based HCV Replicon Assay

This assay evaluates the antiviral activity of a compound in a cellular context, providing a more physiologically relevant measure of efficacy.

Methodology:

-

Cell Culture: Human hepatoma cells (e.g., Huh-7) harboring a subgenomic HCV replicon are used. These replicons contain the HCV non-structural proteins, including NS5B, and a reporter gene (e.g., luciferase) or a selectable marker.

-

Compound Treatment: The replicon-containing cells are treated with the test compound at various concentrations.

-

Incubation: The cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the expression of the reporter gene.

-

Quantification of Replication: The level of HCV replication is determined by measuring the reporter gene activity (e.g., luminescence for luciferase) or by quantifying HCV RNA levels using RT-qPCR.

-

Data Analysis: The concentration of the compound that reduces HCV replication by 50% (EC50) is calculated from dose-response curves. Cell viability assays are also performed in parallel to assess the cytotoxicity of the compound.

Visualizing the SAR Workflow and Key Relationships

The following diagrams, generated using the DOT language, illustrate the key processes and relationships in the study of this compound's SAR.

Caption: A generalized workflow for the discovery and development of a drug like this compound, highlighting the iterative nature of the SAR cycle.

Caption: A conceptual diagram illustrating the key elements of this compound's structure-activity relationship.

Conclusion

The structure-activity relationship of this compound reveals a highly optimized molecule with potent and selective inhibitory activity against the HCV NS5B polymerase. Its efficacy is derived from the specific interactions of its distinct chemical moieties with the allosteric palm I binding site. The study of its resistance profile has been instrumental in elucidating these interactions and provides a roadmap for the design of future non-nucleoside inhibitors with improved properties, such as broader genotype coverage and a higher barrier to resistance. The experimental protocols detailed herein are fundamental to the continued exploration of SAR in the pursuit of novel anti-HCV therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. pubs.acs.org [pubs.acs.org]

- 3. selleckchem.com [selleckchem.com]

- 4. This compound | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound (ABT333) for the treatment of chronic HCV genotype I: a new face of cure, an expert review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Docking and 3D-QSAR Studies on Some HCV NS5b Inhibitors, Journal of Drug Design and Medicinal Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 8. medchemexpress.com [medchemexpress.com]

Allosteric Inhibition of HCV RNA Polymerase by Dasabuvir: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The Hepatitis C virus (HCV) nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome, making it a prime target for antiviral therapies.[1][2] Dasabuvir is a potent and selective non-nucleoside inhibitor (NNI) of the HCV NS5B polymerase.[3][4] Unlike nucleoside inhibitors that target the active site, this compound binds to an allosteric site within the palm domain of the enzyme, known as the palm I site.[5][6] This binding induces a conformational change in the polymerase, ultimately hindering the initiation of RNA synthesis and thereby terminating viral replication.[6][7] This technical guide provides an in-depth overview of the mechanism of action of this compound, detailed experimental protocols for its characterization, and a summary of its in vitro activity.

Mechanism of Allosteric Inhibition

This compound functions as a direct-acting antiviral (DAA) by targeting the HCV NS5B polymerase.[8] Its mechanism is distinct from that of nucleoside/nucleotide analogs which compete with natural substrates at the enzyme's active site.[9][10]

This compound binds to a specific, non-catalytic site on the polymerase known as the palm I allosteric site.[5][6] This binding pocket is located within the palm subdomain of the "right-hand" shaped polymerase structure.[11] The interaction of this compound with this site induces a conformational change that is transmitted to the active site of the enzyme.[12][13] This allosteric modulation prevents the polymerase from adopting the correct conformation required for the initiation of RNA synthesis, effectively halting viral genome replication.[3]

The allosteric nature of this compound's inhibition contributes to its high specificity for the HCV polymerase, with minimal off-target effects on human polymerases.[3] However, the binding site is less conserved across different HCV genotypes, which restricts the clinical use of this compound primarily to genotype 1 infections.[12][13]

Quantitative Data Presentation

The in vitro antiviral activity of this compound has been extensively characterized using various assays. The following tables summarize the 50% inhibitory concentration (IC50) from enzymatic assays and the 50% effective concentration (EC50) from cell-based replicon assays.

Table 1: In Vitro Activity of this compound against HCV Genotype 1 NS5B Polymerases

| HCV Genotype/Strain | Assay Type | IC50 (nM) | Reference(s) |

| Genotype 1a (H77) | Enzymatic | 7.7 | [3] |

| Genotype 1b (Con1) | Enzymatic | 2.2 - 10.7 | [3] |

| Genotype 1 Clinical Isolates | Enzymatic | 2.2 - 10.7 | [14] |

Table 2: In Vitro Activity of this compound in HCV Replicon Assays

| HCV Genotype/Strain | Cell Line | EC50 (nM) | Reference(s) |

| Genotype 1a (H77) | Huh-7 | 7.7 | [3][14] |

| Genotype 1b (Con1) | Huh-7 | 1.8 | [3][14] |

| Genotype 1a Clinical Isolates | Huh-7 | 0.18 - 8.57 | [14] |

| Genotype 1b Clinical Isolates | Huh-7 | 0.15 - 2.98 | [14] |

Table 3: Impact of Resistance-Associated Substitutions (RASs) on this compound Activity

| Genotype | Substitution | Fold Change in EC50 | Reference(s) |

| 1a | C316Y | >900 | [15] |

| 1a | S556G | 43% of colonies | [15] |

| 1b | C316Y | >900 | [15] |

| 1b | M414T | Predominant | [15] |

Experimental Protocols

HCV NS5B Polymerase Enzymatic Assay

This assay measures the ability of a compound to inhibit the RNA-dependent RNA polymerase activity of recombinant HCV NS5B.

Materials:

-

Recombinant HCV NS5B polymerase (e.g., genotype 1b)

-

RNA template (e.g., poly(A))

-

RNA primer (e.g., oligo(U))

-

Ribonucleoside triphosphates (rNTPs: ATP, CTP, GTP, UTP)

-

Radiolabeled rNTP (e.g., [α-³³P]UTP or [³H]UTP)

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.5, 50 mM KCl, 5 mM MgCl₂, 1 mM DTT, 1 mM EDTA)

-

Test compound (this compound)

-

Scintillation counter or filter-based detection system

Procedure:

-

Prepare serial dilutions of this compound in DMSO.

-

In a microplate, combine the assay buffer, RNA template, and RNA primer.

-

Add the diluted this compound or DMSO (vehicle control) to the appropriate wells.

-

Initiate the reaction by adding the recombinant HCV NS5B polymerase and the rNTP mix (containing the radiolabeled rNTP).

-

Incubate the plate at the optimal temperature for the enzyme (e.g., 30°C) for a defined period (e.g., 1-2 hours).

-

Stop the reaction by adding a stop solution (e.g., EDTA).

-

Transfer the reaction mixture to a filter membrane that captures the newly synthesized radiolabeled RNA.

-

Wash the filter to remove unincorporated radiolabeled rNTPs.

-

Quantify the amount of incorporated radioactivity using a scintillation counter.

-

Calculate the percent inhibition for each this compound concentration relative to the vehicle control and determine the IC50 value by non-linear regression analysis.

HCV Subgenomic Replicon Assay

This cell-based assay measures the inhibitory effect of a compound on HCV RNA replication within human hepatoma (Huh-7) cells.

Materials:

-

Huh-7 cells harboring an HCV subgenomic replicon (e.g., genotype 1b) expressing a reporter gene (e.g., luciferase)

-

Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum, antibiotics, and a selection agent (e.g., G418)

-

Test compound (this compound)

-

Luciferase assay reagent

-

Luminometer

-

Cell viability assay reagent (e.g., MTS or resazurin)

Procedure:

-

Seed the HCV replicon-containing Huh-7 cells in a 96-well plate and allow them to adhere overnight.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the existing medium from the cells and add the medium containing the diluted this compound or vehicle control.

-

Incubate the plates at 37°C in a CO₂ incubator for a specified period (e.g., 72 hours).

-

After incubation, perform a cell viability assay to assess the cytotoxicity of the compound.

-

To measure HCV replication, lyse the cells and add the luciferase assay reagent according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer.

-

Calculate the percent inhibition of HCV replication for each this compound concentration relative to the vehicle control.

-

Determine the EC50 value (the concentration at which 50% of viral replication is inhibited) and the CC50 value (the concentration at which 50% of cell viability is reduced) from the respective dose-response curves.

-

The selectivity index (SI) can be calculated as CC50 / EC50.

Crystallography and Structural Analysis

Determining the crystal structure of this compound in complex with the HCV NS5B polymerase provides atomic-level insights into its binding mode and mechanism of action.

Generalized Method:

-

Protein Expression and Purification: Express a soluble, truncated form of HCV NS5B polymerase (e.g., lacking the C-terminal transmembrane domain) in a suitable expression system (e.g., E. coli or insect cells). Purify the protein to homogeneity using chromatography techniques.

-

Crystallization: The purified NS5B polymerase is co-crystallized with this compound. This is typically achieved using vapor diffusion methods (sitting-drop or hanging-drop). A range of crystallization conditions (precipitants, pH, temperature) are screened to obtain high-quality crystals.

-

X-ray Diffraction Data Collection: The crystals are exposed to a high-intensity X-ray beam, and the resulting diffraction pattern is recorded.

-

Structure Determination and Refinement: The diffraction data is processed to determine the electron density map of the protein-inhibitor complex. A molecular model is built into the electron density and refined to yield the final three-dimensional structure. This reveals the precise interactions between this compound and the amino acid residues of the palm I allosteric site.

Resistance Profiling

Identifying and characterizing resistance-associated substitutions (RASs) is crucial for understanding the long-term efficacy of an antiviral drug.

Generalized Method:

-

In Vitro Resistance Selection: HCV replicon cells are cultured in the presence of increasing concentrations of this compound over an extended period.

-

Isolation of Resistant Clones: Colonies that survive and replicate in the presence of high concentrations of the drug are isolated.

-

Genotypic Analysis: The NS5B coding region of the viral RNA from the resistant clones is sequenced to identify mutations that are not present in the wild-type replicon.

-

Phenotypic Analysis: The identified mutations are introduced into a wild-type replicon using site-directed mutagenesis. The susceptibility of these mutant replicons to this compound is then determined using the replicon assay to confirm their role in conferring resistance.

Conclusion

This compound represents a significant advancement in the treatment of HCV infection, highlighting the therapeutic potential of allosteric inhibition. Its specific mechanism of action, potent antiviral activity against genotype 1, and the detailed understanding of its interaction with the HCV NS5B polymerase provide a solid foundation for the development of next-generation antiviral agents. The experimental protocols outlined in this guide are fundamental to the discovery and characterization of novel HCV polymerase inhibitors and the ongoing efforts to combat viral resistance.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. In vitro activity and resistance profile of this compound, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. A nonisotopic assay method for hepatitis C virus NS5B polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. biorxiv.org [biorxiv.org]

- 7. DNAmod: this compound [dnamod.hoffmanlab.org]

- 8. journals.asm.org [journals.asm.org]

- 9. Structure of Hepatitis C Virus Polymerase in Complex with Primer-Template RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Crystallographic Identification of a Noncompetitive Inhibitor Binding Site on the Hepatitis C Virus NS5B RNA Polymerase Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Baseline this compound resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 14. In Vitro Activity and Resistance Profile of this compound, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 15. journals.asm.org [journals.asm.org]

An In-depth Technical Guide to the Dasabuvir Binding Site on the HCV NS5B Palm Domain

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the binding interaction between Dasabuvir, a non-nucleoside inhibitor (NNI), and the palm domain of the Hepatitis C Virus (HCV) NS5B RNA-dependent RNA polymerase (RdRp). It details the mechanism of inhibition, quantitative potency, resistance profiles, and the experimental protocols used for characterization.

Introduction: HCV NS5B Polymerase as a Therapeutic Target

The Hepatitis C virus nonstructural protein 5B (NS5B) is an RNA-dependent RNA polymerase essential for the replication of the viral genome.[1][2] Its critical role in the viral life cycle and the absence of a human homolog make it a prime target for direct-acting antiviral (DAA) agents.[1][3] NS5B inhibitors are broadly classified into two categories: nucleoside/nucleotide inhibitors (NIs) that target the enzyme's active site, and non-nucleoside inhibitors (NNIs) that bind to allosteric sites.[4][5]

This compound is a potent, selective NNI approved for the treatment of HCV genotype 1 infection.[6][7] It acts by binding to a distinct allosteric pocket within the palm domain of NS5B, leading to a non-competitive inhibition of RNA synthesis.[8][9]

The this compound Binding Site: Palm I Allosteric Pocket

This compound specifically targets the "Palm I" allosteric site of the NS5B polymerase.[9][10] This binding pocket is located at the interface of the three main domains of the polymerase: the palm, thumb, and fingers.[11][12][13] Unlike active site inhibitors, this compound does not compete with nucleotide triphosphates (NTPs).[14] Instead, its binding induces a conformational change that ultimately prevents the elongation of the nascent viral RNA strand.[6][15]

While a definitive crystal structure of the this compound-NS5B complex is not publicly available, in silico molecular docking and molecular dynamics (MD) simulations have provided a detailed model of the interaction.[9] These models predict that this compound extends from a β-hairpin loop (residues L443-I454) of the thumb domain towards the enzyme's active site.[9][16] This interaction is believed to stabilize the polymerase in an auto-inhibited, non-functional conformation.[16]

The binding pocket is shaped by several key residues where resistance-associated substitutions (RASs) emerge.[9] The inhibitor forms critical hydrogen bonds with the side chains of residues near the active site, such as N291 and D318, and with the backbone of residues in the β-hairpin loop, including I447 and Y448.[9]

Mechanism of Allosteric Inhibition

The binding of this compound to the Palm I site is a classic example of allosteric inhibition. The process does not block the active site directly but rather transmits a structural change through the enzyme to render it inactive. This mechanism has a key limitation: the allosteric binding sites are often less conserved across different viral genotypes compared to the highly conserved active site.[6] This results in a narrower genotypic spectrum of activity for this compound, limiting its primary use to HCV genotype 1.[6][8]

Quantitative Analysis of this compound's Potency

The inhibitory activity of this compound has been quantified through both biochemical and cell-based assays. Biochemical assays measure the direct inhibition of the recombinant NS5B enzyme, yielding a 50% inhibitory concentration (IC50). Cell-based replicon assays measure the drug's effectiveness at halting viral replication within host cells, providing a 50% effective concentration (EC50).

Table 1: In Vitro Potency of this compound

| Assay Type | HCV Genotype/Strain | Potency Metric | Value (nM) | Reference |

|---|---|---|---|---|

| Biochemical Assay | Genotype 1a (clinical isolates) | IC50 | 2.2 - 10.7 | [10] |

| Biochemical Assay | Genotype 1b (clinical isolates) | IC50 | 2.2 - 10.7 | [10] |

| HCV Replicon Assay | Genotype 1a (H77) | EC50 | 7.7 | [6][10] |

| HCV Replicon Assay | Genotype 1b (Con1) | EC50 | 1.8 |[6][10] |

This compound Resistance Profile

The high replication rate and error-prone nature of the NS5B polymerase can lead to the selection of mutations that confer resistance to antiviral drugs.[9] For this compound, these resistance-associated substitutions (RASs) are located within or near the Palm I binding site. The presence of these RASs can significantly reduce the susceptibility of the virus to the drug.

Table 2: Key Resistance-Associated Substitutions (RASs) for this compound

| Amino Acid Substitution | HCV Genotype | Location in NS5B | Reference |

|---|---|---|---|

| C316Y | 1a, 1b | Palm I Binding Pocket | [9][10] |

| M414T | 1b | Palm I Binding Pocket | [9][10] |

| Y448C / Y448H | 1a, 1b | Palm I Binding Pocket | [10] |

| A553V | 1a | C-terminal region, affects pocket conformation | [16] |

| S556G | 1a | C-terminal region, affects pocket conformation | [9][10][17] |

| Q556R | 1a, 1b | C-terminal region, affects pocket conformation |[17] |

Experimental Methodologies

The characterization of this compound's binding site and mechanism of action relies on a combination of in silico, biochemical, and cell-based assays.

Due to the absence of a co-crystal structure, computational methods are crucial for visualizing the this compound-NS5B interaction. These methods predict the most likely binding pose and help rationalize the impact of resistance mutations.

Protocol: Predicting this compound's Binding Pose

-

Structure Preparation:

-

Generate the 3D structure of this compound from its SMILES string (PubChem ID: 56640146) using a tool like MolConverter.[9]

-

Retrieve a suitable crystal structure of HCV NS5B polymerase (e.g., PDB ID: 4MKB for genotype 1b) from the Protein Data Bank.[9]

-

Prepare the protein structure for docking by removing solvents, ligands, and adding hydrogen atoms using software such as AutoDockTools.[9]

-

-

Molecular Docking:

-

Define the search space (grid box) for docking centered on the known Palm I allosteric site.

-

Perform docking simulations using a program like AutoDock Vina to generate multiple potential binding poses.[18]

-

-

Molecular Dynamics (MD) Simulation:

-

Select the most plausible docking pose based on binding energy and interaction patterns.

-

Place the protein-ligand complex in a simulated aqueous environment.

-

Run MD simulations for an extended period (e.g., nanoseconds) to assess the stability of the binding pose and observe the dynamics of the interaction.

-

-

Analysis: Analyze the MD trajectory to identify stable hydrogen bonds and key hydrophobic interactions between this compound and NS5B residues.[9]

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified, recombinant NS5B protein.

Protocol: In Vitro RdRp Activity Assay

-

Reaction Mixture Preparation: Prepare a reaction buffer typically containing HEPES, MnCl2, DTT, and ammonium acetate.[19]

-

Component Assembly: To the wells of a microplate, add the following components in order:

-

The test compound (this compound) at various concentrations.

-

A mixture of the four ribonucleoside triphosphates (ATP, CTP, GTP, UTP), with one being radiolabeled (e.g., [α-³³P]GTP) or fluorescently tagged for detection.

-

A defined RNA template/primer.

-

Purified recombinant HCV NS5B protein to initiate the reaction.[2][19]

-

-

Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30°C) for a set period (e.g., 60-120 minutes).

-

Termination and Detection: Stop the reaction. Precipitate the newly synthesized, labeled RNA onto a filter plate.

-

Quantification: Measure the incorporated radioactivity or fluorescence using a suitable detector (e.g., scintillation counter or fluorescence reader).

-

Data Analysis: Plot the percentage of inhibition against the logarithm of the drug concentration and fit the data to a dose-response curve to calculate the IC50 value.

This assay assesses the antiviral activity of a compound in a cellular context, which is more representative of the in vivo situation.

Protocol: Cell-Based HCV Replicon Assay

-

Cell Culture: Use a stable human hepatoma cell line (e.g., Huh-7) that harbors an HCV subgenomic replicon.[6] These replicons often contain a reporter gene, such as firefly luciferase, for easy quantification of replication.[3]

-

Compound Treatment: Seed the replicon-containing cells in microplates and treat them with serial dilutions of the test compound (this compound).

-

Incubation: Incubate the cells for a period that allows for multiple rounds of replication (e.g., 48-72 hours).

-

Lysis and Reporter Assay: Lyse the cells and measure the activity of the reporter enzyme (e.g., luciferase activity using a luminometer).

-

Cytotoxicity Assay (Parallel): In a parallel plate with the same cells and compound concentrations, perform a cytotoxicity assay (e.g., MTS or CellTiter-Glo) to ensure that the observed reduction in reporter signal is due to antiviral activity and not cell death.

-

Data Analysis: Normalize the replicon reporter signal to the cytotoxicity data. Plot the percentage of replication inhibition against the drug concentration to determine the EC50 value.

Conclusion

This compound effectively inhibits HCV replication by binding to the highly specific Palm I allosteric site on the NS5B polymerase. This interaction induces a conformational change that locks the enzyme in an inactive state, preventing viral RNA elongation. While potent against HCV genotype 1, its efficacy is limited by the lower conservation of this allosteric site across other genotypes and the potential for the emergence of resistance-associated substitutions. The combination of in silico, biochemical, and cell-based methodologies has been instrumental in elucidating its mechanism of action and provides a robust framework for the discovery and characterization of future allosteric inhibitors.

References

- 1. Allosteric inhibition of the hepatitis C virus NS5B RNA dependent RNA polymerase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Specific inhibitors of HCV polymerase identified using an NS5B with lower affinity for template/primer substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Halting HCV Replication with NS5A Inhibitors and NS5B Polymerase Inhibitors: Effective New Treatments of HCV Infection - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. NS5B inhibitor - Wikipedia [en.wikipedia.org]

- 6. This compound | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. This compound: A Non-Nucleoside Inhibitor of NS5B for the Treatment of Hepatitis C Virus Infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. This compound: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Baseline this compound resistance in Hepatitis C virus from the genotypes 1, 2 and 3 and modeling of the NS5B-dasabuvir complex by the in silico approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. This compound|HCV NS5B Polymerase Inhibitor [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. Structural and Regulatory Elements of HCV NS5B Polymerase – β-Loop and C-Terminal Tail – Are Required for Activity of Allosteric Thumb Site II Inhibitors | PLOS One [journals.plos.org]

- 13. researchgate.net [researchgate.net]

- 14. rcsb.org [rcsb.org]

- 15. m.youtube.com [m.youtube.com]

- 16. researchgate.net [researchgate.net]

- 17. Pretreatment Hepatitis C Virus NS5A/NS5B Resistance-Associated Substitutions in Genotype 1 Uruguayan Infected Patients - PMC [pmc.ncbi.nlm.nih.gov]

- 18. jcsp.org.pk [jcsp.org.pk]

- 19. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]

Dasabuvir Free Acid: A Comprehensive Technical Guide on Chemical Properties and Solubility

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core chemical properties and solubility profile of Dasabuvir free acid, a key non-nucleoside inhibitor of the hepatitis C virus (HCV) NS5B polymerase. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and formulation.

Chemical Properties

This compound free acid is a complex organic molecule with distinct physicochemical characteristics that influence its behavior in biological systems and formulation processes. A summary of its key chemical properties is presented below.

| Property | Value | Source |

| IUPAC Name | N-[6-[3-(tert-butyl)-5-(2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-2-methoxyphenyl]naphthalen-2-yl]methanesulfonamide | [1] |

| Chemical Formula | C₂₆H₂₇N₃O₅S | [1] |

| Molecular Weight | 493.58 g/mol | [2] |

| pKa | 8.2 and 9.2 | [3][4] |

| Calculated logP | 4.0 - 4.3 | [5] |

| Melting Point | Not explicitly found for the free acid. Drug substance specifications include tests and limits for melting point, but the exact value for the free acid is not publicly available.[3] |

Solubility Profile

This compound free acid is characterized by its low aqueous solubility, a critical factor influencing its oral bioavailability and formulation design.[4] The solubility is pH-dependent, with increased solubility observed under conditions that promote ionization.[5]

| Solvent | Solubility | Source |

| Aqueous Buffer (pH 1-6.8) | ≤0.127 µg/mL | [4] |

| Aqueous Buffer Systems | 0.13 to 910 µg/mL | [5] |

| Water | Insoluble | [6] |

| Ethanol | Insoluble | [6] |

| Methanol | Very slightly soluble | [7][8] |

| DMSO | 98 mg/mL | [6] |

| DMSO | 40 mg/mL | [5] |

Experimental Protocols

The following sections detail the methodologies for determining the key physicochemical properties of this compound free acid.

Determination of pKa by Potentiometric Titration

This method is suitable for determining the acid dissociation constants (pKa) of weakly acidic compounds like this compound.

Principle: A solution of the compound is titrated with a standardized base, and the pH is monitored throughout the titration. The pKa values correspond to the pH at the half-equivalence points.

Apparatus and Reagents:

-

pH meter with a combination glass electrode, calibrated with standard pH buffers (e.g., pH 4.0, 7.0, and 10.0).

-

Automated titrator or a magnetic stirrer and a burette.

-

This compound free acid.

-

Standardized 0.1 M sodium hydroxide (NaOH) solution.

-

Standardized 0.1 M hydrochloric acid (HCl) solution.

-

Potassium chloride (KCl) for maintaining ionic strength.

-

Co-solvent (e.g., methanol or DMSO) for dissolving the poorly soluble this compound.

-

High-purity water.

Procedure:

-

Sample Preparation: Accurately weigh a sufficient amount of this compound free acid and dissolve it in a minimal amount of a suitable co-solvent (e.g., DMSO). Dilute the solution with high-purity water to a final concentration of approximately 1-5 mM. The final co-solvent concentration should be kept as low as possible to minimize its effect on the pKa values.

-

Ionic Strength Adjustment: Add KCl to the sample solution to maintain a constant ionic strength (e.g., 0.15 M) throughout the titration.

-

Titration:

-

Immerse the calibrated pH electrode into the sample solution.

-

Titrate the solution with the standardized 0.1 M NaOH solution, adding the titrant in small, precise increments.

-

Record the pH value after each addition of titrant, allowing the reading to stabilize.

-

Continue the titration past the expected equivalence points.

-

-

Data Analysis:

-

Plot the pH values against the volume of NaOH added to generate a titration curve.

-

Determine the equivalence points from the inflection points of the titration curve (or by analyzing the first or second derivative of the curve).

-

The pKa values are the pH values at the half-equivalence points. For a diacidic compound like this compound, two pKa values will be determined.

-

Determination of logP by Shake-Flask Method

This classic method is used to determine the octanol-water partition coefficient (logP), a measure of a compound's lipophilicity.

Principle: The compound is partitioned between two immiscible phases, typically n-octanol and water. The concentrations of the compound in each phase are measured at equilibrium, and the partition coefficient is calculated.

Apparatus and Reagents:

-

This compound free acid.

-

n-Octanol (pre-saturated with water).

-

Water (pre-saturated with n-octanol).

-

Separatory funnels or centrifuge tubes.

-

Mechanical shaker or vortex mixer.

-

Centrifuge.

-

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Phase Preparation: Prepare water-saturated n-octanol and n-octanol-saturated water by vigorously mixing equal volumes of the two solvents and allowing them to separate overnight.

-

Sample Preparation: Prepare a stock solution of this compound free acid in n-octanol at a known concentration.

-

Partitioning:

-

Add a known volume of the this compound stock solution in n-octanol to a separatory funnel or centrifuge tube.

-

Add a known volume of the n-octanol-saturated water. The volume ratio of the two phases should be chosen based on the expected logP value.

-

Securely cap the container and shake it vigorously for a predetermined period (e.g., 1-2 hours) to ensure equilibrium is reached.

-

-

Phase Separation:

-

Allow the two phases to separate completely. Centrifugation can be used to facilitate a clean separation.

-

-

Quantification:

-

Carefully withdraw an aliquot from both the n-octanol and the aqueous phase.

-

Determine the concentration of this compound in each phase using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The partition coefficient (P) is calculated as the ratio of the concentration of this compound in the n-octanol phase ([Octanol]) to its concentration in the aqueous phase ([Aqueous]).

-

P = [Octanol] / [Aqueous]

-

The logP is the logarithm (base 10) of the partition coefficient: logP = log₁₀(P).

-

Determination of Equilibrium Solubility

This method determines the maximum concentration of a compound that can dissolve in a particular solvent at a specific temperature.

Principle: An excess amount of the solid compound is equilibrated with the solvent until the solution is saturated. The concentration of the dissolved compound in the filtered solution is then determined.

Apparatus and Reagents:

-

This compound free acid (solid).

-

Selected solvents (e.g., water, various pH buffers, ethanol, methanol, DMSO).

-

Vials or flasks with screw caps.

-

Constant temperature shaker or incubator.

-

Syringe filters (e.g., 0.22 µm PTFE) to remove undissolved solids.

-

Analytical instrument for quantification (e.g., HPLC-UV).

Procedure:

-

Sample Preparation: Add an excess amount of solid this compound free acid to a series of vials, each containing a known volume of a different solvent. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.

-

Equilibration:

-

Seal the vials and place them in a constant temperature shaker (e.g., 25 °C or 37 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it through a syringe filter to remove any undissolved particles.

-

-

Quantification:

-

Dilute the filtered solution as necessary with a suitable solvent.

-

Determine the concentration of this compound in the diluted filtrate using a validated analytical method, such as HPLC-UV.

-

-

Calculation:

-

The equilibrium solubility is reported as the concentration of this compound in the saturated solution (e.g., in µg/mL or mg/mL).

-

Visualization of this compound's Physicochemical Profile

The following diagram illustrates the relationship between the fundamental chemical properties of this compound free acid and its resulting physicochemical characteristics, which are crucial for its development as a pharmaceutical agent.

References

- 1. This compound | C26H27N3O5S | CID 56640146 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. tga.gov.au [tga.gov.au]

- 4. Overcoming Bioavailability Challenges of this compound and Enabling a Triple-Combination Direct-Acting Antiviral HCV Regimen through a Salt of Very Weak Acid for Oral Delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Buy this compound | 1132935-63-7 | >98% [smolecule.com]

- 6. selleckchem.com [selleckchem.com]

- 7. accessdata.fda.gov [accessdata.fda.gov]

- 8. accessdata.fda.gov [accessdata.fda.gov]

Pharmacological Classification of Dasabuvir: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dasabuvir is a cornerstone in the combination therapy for chronic Hepatitis C Virus (HCV) infection, specifically targeting the viral replication machinery. This document provides a comprehensive overview of its pharmacological classification, mechanism of action, clinical efficacy, and the molecular basis of its antiviral activity. Detailed experimental protocols for key assays and quantitative data from seminal clinical trials are presented to offer a complete technical resource for the scientific community.

Pharmacological Classification and Mechanism of Action

This compound is classified as a non-nucleoside inhibitor (NNI) of the HCV NS5B RNA-dependent RNA polymerase .[1][2] The NS5B polymerase is a critical enzyme in the HCV replication cycle, responsible for synthesizing new viral RNA genomes.[3]

Unlike nucleoside inhibitors that act as chain terminators after being incorporated into the growing RNA strand, this compound employs an allosteric inhibition mechanism.[4] It binds to a distinct site on the NS5B polymerase known as the "palm I" domain, which is located away from the enzyme's active site.[1][5] This binding induces a conformational change in the polymerase, rendering it inactive and thereby preventing the elongation of the viral RNA strand.[6] This targeted action effectively halts HCV replication.

The allosteric nature of this compound's binding site contributes to its high specificity for the HCV polymerase, with minimal off-target effects on human polymerases.[1][5] However, this binding site is less conserved across different HCV genotypes, which restricts the clinical utility of this compound primarily to HCV genotype 1.[7]

In Vitro Antiviral Activity

The potency of this compound has been extensively characterized in various in vitro systems, including enzymatic assays and cell-based replicon systems.

Table 1: In Vitro Potency of this compound

| Assay Type | HCV Genotype/Strain | Potency Metric | Value (nM) | Reference |

| NS5B Polymerase Inhibition | Genotype 1a | IC₅₀ | 2.2 - 10.7 | [1][5][8] |

| NS5B Polymerase Inhibition | Genotype 1b | IC₅₀ | 2.2 - 10.7 | [1][5][8] |

| HCV Replicon Assay | Genotype 1a (H77) | EC₅₀ | 7.7 | [1][5][8] |

| HCV Replicon Assay | Genotype 1b (Con1) | EC₅₀ | 1.8 | [1][5][8] |

| HCV Replicon Assay (40% Human Plasma) | Genotype 1a (H77) | EC₅₀ | 99 | [1][2] |

| HCV Replicon Assay (40% Human Plasma) | Genotype 1b (Con1) | EC₅₀ | 21 | [1][2] |

Clinical Efficacy: Sustained Virologic Response

This compound is a key component of combination therapies, most notably in regimens with ombitasvir, paritaprevir, and ritonavir. These combinations have demonstrated high rates of Sustained Virologic Response (SVR), defined as undetectable HCV RNA 12 weeks after the end of treatment (SVR12).

Table 2: Sustained Virologic Response (SVR12) Rates in Key Phase 3 Clinical Trials

| Trial Name | HCV Genotype | Patient Population | Treatment Regimen | SVR12 Rate (%) | Reference |

| SAPPHIRE-I | 1a | Treatment-Naïve, Non-Cirrhotic | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin | 95.3 | [7] |

| SAPPHIRE-I | 1b | Treatment-Naïve, Non-Cirrhotic | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin | 98.0 | [9] |

| SAPPHIRE-II | 1a | Treatment-Experienced, Non-Cirrhotic | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin | 96.0 | [7][9] |

| SAPPHIRE-II | 1b | Treatment-Experienced, Non-Cirrhotic | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin | 96.7 | [7][9] |

| PEARL-III | 1b | Treatment-Naïve, Non-Cirrhotic | This compound + Ombitasvir/Paritaprevir/Ritonavir | 99.0 | [7] |

| PEARL-IV | 1a | Treatment-Naïve, Non-Cirrhotic | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin | 90.2 | [10] |

| TURQUOISE-II | 1a | Compensated Cirrhosis | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (12 weeks) | 88.6 | [9] |

| TURQUOISE-II | 1a | Compensated Cirrhosis | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (24 weeks) | 94.2 | [9] |

| TURQUOISE-II | 1b | Compensated Cirrhosis | This compound + Ombitasvir/Paritaprevir/Ritonavir + Ribavirin (12 weeks) | 100 | [9] |

| TURQUOISE-III | 1b | Treatment-Experienced, Compensated Cirrhosis | This compound + Ombitasvir/Paritaprevir/Ritonavir | 100 | [9] |

Resistance Profile

The emergence of drug resistance is a key consideration in antiviral therapy. For this compound, specific amino acid substitutions in the NS5B polymerase can reduce its binding affinity and consequently its inhibitory activity.

Table 3: this compound Resistance-Associated Substitutions (RASs) in NS5B

| Amino Acid Substitution | HCV Genotype | Fold Change in EC₅₀ | Reference |

| C316Y | 1a/1b | >1000 | [7] |

| M414T | 1b | >10 | [7] |

| Y448H/C | 1a | >100 | [7] |

| S556G | 1a | <10 | [7] |

Experimental Protocols

NS5B Polymerase Inhibition Assay

This assay quantifies the ability of a compound to inhibit the enzymatic activity of recombinant HCV NS5B polymerase.

Methodology:

-

Enzyme and Template Preparation: Purified, recombinant HCV NS5B polymerase and a synthetic RNA template (e.g., a poly(A) template with a UTP primer) are prepared.

-

Reaction Mixture: A reaction mixture is prepared containing a buffer (e.g., 20 mM HEPES, pH 7.5), divalent cations (e.g., 5 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), the RNA template/primer, and a mixture of ribonucleoside triphosphates (rNTPs), including a radiolabeled or fluorescently labeled nucleotide (e.g., [α-³³P]GTP or fluorescently tagged UTP).[11][12]

-

Compound Incubation: The test compound (this compound) is serially diluted and added to the reaction mixture.

-

Initiation of Reaction: The reaction is initiated by the addition of the NS5B polymerase.

-

Incubation: The reaction is incubated at a controlled temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours) to allow for RNA synthesis.

-

Termination and Detection: The reaction is stopped, and the newly synthesized RNA is captured (e.g., on a filter membrane). The amount of incorporated labeled nucleotide is quantified using a suitable detection method (e.g., scintillation counting or fluorescence measurement).

-

Data Analysis: The percentage of inhibition is calculated relative to a no-compound control. The IC₅₀ value, the concentration of the compound that inhibits 50% of the enzyme activity, is determined by fitting the data to a dose-response curve.

HCV Replicon Assay

This cell-based assay measures the antiviral activity of a compound in a more physiologically relevant context by using human hepatoma cells (e.g., Huh-7) that harbor a self-replicating HCV subgenomic RNA (a replicon).[13][14]

Methodology:

-

Cell Culture: Huh-7 cells containing an HCV replicon are cultured in a suitable medium. The replicon often contains a reporter gene, such as luciferase, for ease of quantification.[15]

-

Compound Treatment: The cells are seeded in multi-well plates and treated with serial dilutions of the test compound (this compound).

-

Incubation: The treated cells are incubated for a period of time (e.g., 48-72 hours) to allow for HCV replication and the effect of the compound to manifest.

-

Quantification of HCV Replication: The level of HCV replication is determined by measuring the activity of the reporter gene (e.g., luciferase assay) or by quantifying HCV RNA levels using real-time RT-PCR.[15]

-

Cytotoxicity Assessment: In parallel, a cytotoxicity assay (e.g., MTS or CellTiter-Glo) is performed to determine the concentration of the compound that is toxic to the host cells (CC₅₀).

-

Data Analysis: The EC₅₀ value, the concentration of the compound that inhibits 50% of HCV replication, is calculated from the dose-response curve. The selectivity index (SI), which is the ratio of CC₅₀ to EC₅₀, is determined to assess the therapeutic window of the compound.

Visualized Pathways and Workflows

HCV Replication Cycle and Polyprotein Processing

Caption: Overview of the Hepatitis C Virus replication cycle within a hepatocyte.

Mechanism of this compound Action

Caption: Allosteric inhibition of HCV NS5B polymerase by this compound.

Experimental Workflow for HCV Replicon Assay

Caption: Workflow for determining the efficacy and cytotoxicity of this compound.

References

- 1. In Vitro Activity and Resistance Profile of this compound, a Nonnucleoside Hepatitis C Virus Polymerase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Ombitasvir/paritaprevir/ritonavir+this compound+ribavirin for chronic hepatitis C virus genotype 1b-infected cirrhotics (TURQUOISE-IV) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. bio-protocol.org [bio-protocol.org]

- 5. In vitro activity and resistance profile of this compound, a nonnucleoside hepatitis C virus polymerase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. This compound: a new direct antiviral agent for the treatment of hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]

- 8. journals.asm.org [journals.asm.org]

- 9. Paritaprevir/ritonavir-ombitasvir and this compound, the 3D regimen for the treatment of chronic hepatitis C virus infection: a concise review - PMC [pmc.ncbi.nlm.nih.gov]

- 10. HCV-Trials.com : A regularly updated website with all most recent clinical trials data in HCV infection [hcv-trials.com]

- 11. Discovery of Novel Hepatitis C Virus NS5B Polymerase Inhibitors by Combining Random Forest, Multiple e-Pharmacophore Modeling and Docking | PLOS One [journals.plos.org]